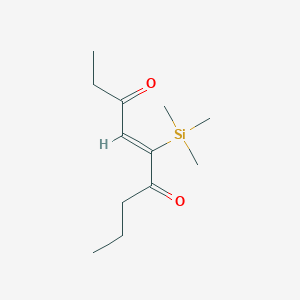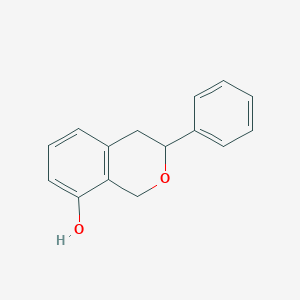![molecular formula C15H9NO B11883382 Cyclopenta[b]pyrano[3,2-f]quinoline CAS No. 224-16-8](/img/structure/B11883382.png)
Cyclopenta[b]pyrano[3,2-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining cyclopentane, pyran, and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolones . Another approach involves the use of molecular iodine and sodium dodecyl sulfate in water to facilitate a three-component coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[b]pyrano[3,2-f]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as anticancer, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of cyclopenta[b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit calcium signaling, TNF-α, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[b]pyrano[3,2-f]quinoline can be compared with other similar compounds such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share similar structural motifs but differ in the specific arrangement of their fused rings. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Pyrano[3,2-c]quinolones
- Furo[3,2-c]quinolones
- Pyrano[2,3-g]quinolin-2-ones
Eigenschaften
CAS-Nummer |
224-16-8 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
6-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,9,11,13,15-octaene |
InChI |
InChI=1S/C15H9NO/c1-3-10-9-12-11-4-2-8-17-15(11)7-6-14(12)16-13(10)5-1/h1-9H |
InChI-Schlüssel |
CBQUSHYHLMOLOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=CC=C4C(=CC=CO4)C3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)
![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)






![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)
